molecular formula C7H10O4 B065034 (2-acetyloxiran-2-yl)methyl Acetate CAS No. 194022-23-6

(2-acetyloxiran-2-yl)methyl Acetate

Cat. No.: B065034
CAS No.: 194022-23-6
M. Wt: 158.15 g/mol
InChI Key: QBWLDBVUUMRMGZ-UHFFFAOYSA-N
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Description

“(2-Acetyloxiran-2-yl)methyl acetate” is an epoxide-containing ester compound characterized by a three-membered oxiran (epoxide) ring substituted with an acetyl group (CH₃CO-) and a methyl acetate moiety (CH₃COOCH₂-). The molecular formula of the closest analog is C₆H₉O₃, with a molecular weight of 129.13 g/mol and a SMILES structure of [O-]C(=O)C(C1(C)CO1)C . Epoxide-functionalized esters like this are typically reactive due to the strained oxiran ring, making them valuable intermediates in pharmaceutical synthesis or polymer crosslinking agents.

Key functional groups include:

  • Epoxide ring: Imparts reactivity for nucleophilic addition or ring-opening reactions.

Potential applications may align with similar compounds, such as solvent formulations (due to ester volatility) or pharmaceutical intermediates (leveraging epoxide reactivity) .

Properties

CAS No.

194022-23-6

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(2-acetyloxiran-2-yl)methyl acetate

InChI

InChI=1S/C7H10O4/c1-5(8)7(4-11-7)3-10-6(2)9/h3-4H2,1-2H3

InChI Key

QBWLDBVUUMRMGZ-UHFFFAOYSA-N

SMILES

CC(=O)C1(CO1)COC(=O)C

Canonical SMILES

CC(=O)C1(CO1)COC(=O)C

Synonyms

Ethanone, 1-[2-[(acetyloxy)methyl]oxiranyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-acetyloxiran-2-yl)methyl acetate with structurally or functionally related compounds, highlighting molecular features, applications, and research findings:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications/Findings References
This compound (hypothesized) C₇H₁₀O₄* 170.15* Epoxide, ester, acetyl Potential solvent or pharmaceutical intermediate (inferred)
Methyl(2-methyloxiran-2-yl)acetate C₆H₉O₃ 129.13 Epoxide, ester Intermediate in organic synthesis
Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate C₁₂H₁₄O₄ 222.24 Epoxide, ester, phenyl Pharmaceutical intermediates (e.g., epoxy resin precursors)
(Acetyloxy)(furan-2-yl)methyl acetate C₉H₁₀O₅ 198.18 Ester, furan, acetyl Flavor/fragrance industry (inferred from furan derivatives)
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Ketone, ester, phenyl Precursor for amphetamine synthesis
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 Ketone, ester, phenyl Analytical reference standard
Methyl acetate C₃H₆O₂ 74.08 Ester Green solvent, paints, adhesives

*Hypothesized based on structural analogy.

Key Observations:

Structural Diversity :

  • Epoxide-containing esters (e.g., methyl(2-methyloxiran-2-yl)acetate ) exhibit higher reactivity than simple esters like methyl acetate due to the strained oxiran ring .
  • Phenyl or furan substituents (e.g., methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate ) enhance lipophilicity, favoring pharmaceutical applications .

Reactivity and Applications :

  • Epoxides undergo ring-opening reactions with nucleophiles (e.g., amines, alcohols), enabling polymer crosslinking or drug derivatization .
  • Simple esters like methyl acetate are prioritized as eco-friendly solvents due to low toxicity and high biodegradability .

Methyl acetate’s low toxicity and high volatility make it safer for industrial use compared to acetone or ketones .

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